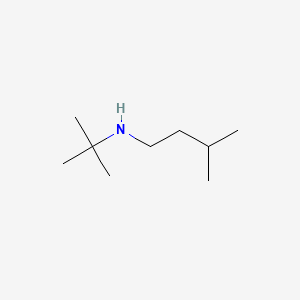

Tert-butyl(3-methylbutyl)amine

Description

Significance of Sterically Hindered Amine Structures in Organic Synthesis

Sterically hindered amines are compounds where the nitrogen atom is shielded by bulky alkyl groups, which impedes its ability to act as a nucleophile while often preserving its basicity. This characteristic makes them highly valuable as non-nucleophilic bases in organic synthesis. researchgate.net Such bases can deprotonate acidic compounds without interfering with electrophilic centers in the substrate, a crucial feature in reactions like eliminations where nucleophilic substitution is an undesired side reaction.

The steric bulk around the nitrogen atom can also influence the stereochemical outcome of reactions, providing a tool for chemists to control the three-dimensional arrangement of atoms in a molecule. Furthermore, sterically hindered amines have found applications as catalysts and as ligands for metal catalysts, where their steric properties can be tuned to achieve high selectivity in a variety of transformations. rsc.org Their ability to modulate reactivity and selectivity has made them indispensable in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nih.gov Research has also explored their use in carbon capture technologies, where their specific reactivity with CO2 is an area of active investigation. researchgate.netnih.govacs.org

Contextualization of Tert-butyl(3-methylbutyl)amine within the Family of Secondary Amines

This compound is an exemplar of an unsymmetric secondary alkyl amine. It is characterized by the presence of two distinct alkyl groups attached to the nitrogen atom: a tertiary butyl group and a 3-methylbutyl (or isoamyl) group.

The tert-butyl group is known for its significant steric bulk, which places this compound firmly in the category of sterically hindered amines. masterorganicchemistry.com The 3-methylbutyl group, while branched, is less sterically demanding than the tert-butyl group. This asymmetry in steric hindrance around the nitrogen atom is expected to influence its reactivity and physical properties.

Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl or aryl groups attached to the nitrogen. pressbooks.pub As a secondary amine, this compound possesses a single hydrogen atom on the nitrogen, allowing it to participate in hydrogen bonding, which affects its boiling point and solubility. libretexts.org The combination of a highly branched tertiary alkyl group and a moderately branched primary alkyl group makes this compound an interesting subject for studying the interplay of steric and electronic effects on the properties of secondary amines.

Below is a table of properties for this compound and its constituent primary amines.

| Property | This compound | tert-Butylamine (B42293) | 3-Methylbutylamine (Isoamylamine) |

| CAS Number | 12638104 | 75-64-9 | 107-85-7 |

| Molecular Formula | C9H21N | (CH3)3CNH2 | C5H13N |

| Molecular Weight | 143.27 g/mol | 73.14 g/mol | 87.16 g/mol |

| Boiling Point | Not available | 44-46 °C | 95-97 °C chembk.com |

| Density | Not available | 0.696 g/mL | 0.751 g/mL chembk.com |

| Classification | Secondary Amine | Primary Amine | Primary Amine |

Historical Development of Synthetic Methodologies for Branched Chain Amines

The synthesis of amines has been a central theme in organic chemistry for over a century. Early methods often involved the alkylation of ammonia (B1221849), which typically resulted in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making the isolation of a specific secondary amine challenging.

The development of more controlled and selective methods has been a significant area of research. For the synthesis of branched-chain amines, including unsymmetric secondary amines, reductive amination has become a cornerstone methodology. nih.govacs.org This powerful technique involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine, which is then reduced in situ to the desired secondary amine. The availability of a wide range of aldehydes and primary amines makes this a highly versatile approach.

More recently, advances in catalysis have provided even more sophisticated routes. Transition-metal-catalyzed hydroaminations and C-N cross-coupling reactions have emerged as powerful tools for the synthesis of complex amines. nih.govchemrxiv.orgchemrxiv.org These methods often offer high levels of chemo- and regioselectivity. For instance, visible-light-mediated carbonyl alkylative amination represents a modern, multicomponent approach to assemble α-branched secondary alkylamines from primary amines, aldehydes, and alkyl iodides. nih.govchemrxiv.org The ongoing development of synthetic methodologies continues to broaden the accessibility and application of structurally diverse amines like this compound.

A summary of synthetic approaches for secondary amines is presented below.

| Synthetic Method | Description | Common Reagents |

| Reductive Amination | Reaction of a carbonyl compound with a primary amine, followed by reduction of the resulting imine. nih.govacs.org | Aldehydes/Ketones, Primary Amines, Reducing agents (e.g., NaBH3CN, H2/Catalyst) |

| N-Alkylation | Direct reaction of a primary amine with an alkylating agent. Can lead to over-alkylation. | Primary Amines, Alkyl Halides |

| Catalytic Hydroamination | Addition of an N-H bond across a carbon-carbon multiple bond, catalyzed by a metal complex. | Alkenes/Alkynes, Amines, Metal Catalysts |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine. | Aryl Halides, Amines, Palladium Catalyst, Ligand, Base |

Structure

3D Structure

Properties

Molecular Formula |

C9H21N |

|---|---|

Molecular Weight |

143.27 g/mol |

IUPAC Name |

N-tert-butyl-3-methylbutan-1-amine |

InChI |

InChI=1S/C9H21N/c1-8(2)6-7-10-9(3,4)5/h8,10H,6-7H2,1-5H3 |

InChI Key |

TXCAEAYFOSADGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Methylbutyl Amine

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the formation of carbon-nitrogen bonds, offering a reliable method for producing secondary and tertiary amines while avoiding the over-alkylation issues often encountered with direct alkylation of amines with alkyl halides. masterorganicchemistry.comstackexchange.com The process can be performed in a one-step or two-step procedure, where the imine or iminium ion intermediate is either reduced in situ or isolated before reduction. stackexchange.com

The reaction of an aldehyde with a primary amine is a common pathway to synthesize unsymmetrical secondary amines. google.com This transformation is fundamental in organic synthesis for creating diverse amine structures. masterorganicchemistry.com

The synthesis of tert-butyl(3-methylbutyl)amine can be accomplished by the reductive amination of 3-methylbutyraldehyde (isovaleraldehyde) with tert-butylamine (B42293). google.com This reaction involves the initial formation of an imine intermediate from the condensation of the aldehyde and the primary amine, followed by its reduction.

A general procedure involves reacting tert-butylamine with an aldehyde in the presence of a hydrogenation catalyst and hydrogen gas in the liquid phase. google.com This method is advantageous as it allows for the use of liquid tert-butylamine, which has a boiling point of 44°C. google.com The reaction can also be carried out in the presence of an inert solvent such as N-methylpyrrolidone or ethers like tetrahydrofuran (B95107). google.com

| Reactant 1 | Reactant 2 | Product |

| 3-Methylbutyraldehyde | Tert-butylamine | This compound |

This table illustrates the direct application of reductive amination for the synthesis of the target compound.

An alternative, though less direct, synthetic route would involve the reductive amination of pivaldehyde (2,2-dimethylpropanal) with 3-methylbutylamine (isoamylamine). Pivaldehyde, being a sterically hindered aldehyde, can present challenges in the initial imine formation step. chemrxiv.org However, this pathway remains a viable consideration within the scope of reductive amination strategies. The condensation of pivaldehyde with 3-methylbutylamine would yield the corresponding imine, which upon reduction, would afford the desired this compound.

| Reactant 1 | Reactant 2 | Product |

| Pivaldehyde | 3-Methylbutylamine | This compound |

This table presents an alternative combination of starting materials for the synthesis of the target compound via reductive amination.

Catalytic hydrogenation is a widely employed method for the reduction of the imine intermediate in reductive amination. libretexts.orgfiveable.me This process utilizes hydrogen gas in the presence of a metal catalyst. fiveable.me

Commonly used catalysts for this transformation include:

Palladium on Carbon (Pd/C): A versatile and efficient catalyst for various hydrogenation reactions, including the reduction of imines. researchgate.netbeilstein-journals.org

Raney Nickel: Frequently used for the amination of ketones and aldehydes. taylorandfrancis.com

Platinum-based catalysts: Also effective for reductive aminations. d-nb.info

Cobalt-based catalysts: Nanostructured cobalt catalysts have shown high activity and selectivity in the synthesis of primary amines via reductive amination. d-nb.info A bimetallic Co/Sc catalyst has also been reported for the synthesis of various alkyl amines. uni-bayreuth.de

The choice of catalyst can influence the reaction conditions and selectivity. For instance, some reactions may require elevated temperatures and pressures to proceed efficiently. taylorandfrancis.com The addition of water has been shown in some cases to suppress undesired side reactions without affecting the rate of product formation. researchgate.net

| Catalyst | Typical Substrates |

| Palladium on Carbon (Pd/C) | Imines, Nitro compounds |

| Raney Nickel | Aldehydes, Ketones |

| Platinum catalysts | General hydrogenation |

| Cobalt catalysts | Aldehydes, Ketones |

This interactive table summarizes common catalysts used in reductive amination.

Hydride-based reagents are a mainstay for the reduction step in reductive amination, offering a range of reactivities and selectivities. acs.org

Sodium Borohydride (B1222165) (NaBH₄): A mild and cost-effective reducing agent, NaBH₄ is capable of reducing imines to amines. masterorganicchemistry.comscispace.come-journals.in It is often used in a stepwise procedure where the imine is formed first and then reduced. organic-chemistry.org The reaction can be performed in various solvents, including methanol (B129727) and tetrahydrofuran (THF). organic-chemistry.orgorientjchem.org The use of additives like silica (B1680970) gel can enhance its effectiveness. scispace.come-journals.in

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly valued for its mildness and selectivity, allowing for the direct (one-pot) reductive amination of a wide range of aldehydes and ketones. stackexchange.comorganic-chemistry.orgresearchgate.net It is effective in the presence of acid-sensitive functional groups and can tolerate various other reducible groups. organic-chemistry.org The preferred solvent is typically 1,2-dichloroethane (B1671644) (DCE), though THF and acetonitrile (B52724) can also be used. organic-chemistry.orgresearchgate.net Acetic acid is sometimes used as a catalyst, especially for ketone reactions. organic-chemistry.orgresearchgate.net

Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that can reduce imines in the presence of aldehydes. masterorganicchemistry.com However, concerns about cyanide contamination in the final product can be a drawback. sciencemadness.org

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can also be used for imine reduction, though it is less selective than the borohydride reagents.

| Reducing Agent | Selectivity | Common Solvents |

| Sodium Borohydride (NaBH₄) | Reduces aldehydes, ketones, and imines | Methanol, Ethanol, THF |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective for imines over aldehydes/ketones | 1,2-Dichloroethane, THF |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of aldehydes | Methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, less selective | Diethyl ether, THF |

This interactive table compares different hydride-based reducing agents used in reductive amination.

While the primary focus is on aldehydes for the synthesis of this compound, the principles of reductive amination can be extended to ketones to produce other branched secondary amines. masterorganicchemistry.com Reacting a ketone with a primary amine results in a secondary amine with a branched alkyl group derived from the ketone. masterorganicchemistry.com For instance, the reaction of a ketone with an amine like tert-butylamine would lead to a highly sterically hindered secondary amine. The formation of such hindered amines can be challenging and may require forcing conditions for the initial imine formation due to steric hindrance from both the ketone and the amine. chemrxiv.org The development of efficient methods for the synthesis of these sterically congested amines remains an active area of research. mdpi.com

Reductive Amination of Aldehydes with Primary Amines

Alkylation Reactions for Secondary Amine Formation

Traditional approaches to the synthesis of secondary amines often involve the direct alkylation of a primary amine with an alkyl halide. nih.gov This method, while straightforward, requires careful control of reaction conditions to minimize the formation of undesired byproducts.

Monoalkylation of Tert-butylamine with 3-Methylbutyl Halides

The synthesis of this compound can be achieved through the monoalkylation of tert-butylamine with a suitable 3-methylbutyl halide, such as 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane. This reaction is a nucleophilic substitution where the primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

To favor the formation of the secondary amine and prevent over-alkylation, specific reaction conditions are employed. The use of a cesium base, such as cesium hydroxide (B78521), in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), has been shown to promote selective mono-N-alkylation of primary amines. google.com The increased nucleophilicity of the primary amine in the presence of the cesium base, coupled with the steric hindrance of the tert-butyl group, helps to disfavor the second alkylation step that would lead to the tertiary amine. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Notes |

| Tert-butylamine | 1-Bromo-3-methylbutane | Cesium Hydroxide | DMF | This compound | Selective mono-N-alkylation is enhanced. google.com |

| Tert-butylamine | 1-Iodo-3-methylbutane | Cesium Hydroxide | DMSO | This compound | Addition of molecular sieves can improve selectivity by removing water. google.com |

Monoalkylation of 3-Methylbutylamine with Tert-butyl Halides

An alternative approach involves the monoalkylation of 3-methylbutylamine with a tert-butyl halide. However, this route is generally less favored due to the nature of tertiary alkyl halides. Tert-butyl halides, such as tert-butyl bromide, are sterically hindered and prone to undergoing elimination reactions (E2 mechanism) in the presence of a base, such as an amine. doubtnut.comquora.com This leads to the formation of isobutylene (B52900) as the major product rather than the desired substitution product. quora.com The SN2 reaction pathway is highly disfavored for tertiary halides. sciencemadness.org While an SN1 reaction is theoretically possible, the basic nature of the amine can lead to immediate protonation in acidic conditions that might favor SN1, and in neutral or basic conditions, elimination predominates. doubtnut.comsciencemadness.org

Control of Selectivity for Secondary vs. Tertiary Amine Products

The inherent challenge in amine alkylation is that the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine. google.com Several strategies are employed to control this selectivity:

Stoichiometry: Using a large excess of the primary amine can statistically favor the mono-alkylation product. However, this can be inefficient and require challenging separations.

Steric Hindrance: The bulky tert-butyl group on either the primary amine or the alkyl halide can sterically hinder the approach of a second alkylating agent to the secondary amine nitrogen, thus reducing the rate of tertiary amine formation.

Reaction Conditions: As mentioned, the use of specific bases like cesium hydroxide can enhance selectivity for mono-alkylation. google.com Other methods include reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine, followed by reduction. A highly chemoselective method for the synthesis of secondary amines involves the use of titanium(IV) isopropoxide and sodium borohydride, which exclusively yields secondary amines. organic-chemistry.org

Ammonia (B1221849) Surrogates: The use of N-aminopyridinium salts as ammonia surrogates allows for self-limiting alkylation chemistry, affording secondary amines without the formation of over-alkylation products. nih.govacs.org

Advanced Synthetic Protocols

To overcome the limitations of traditional methods, more advanced synthetic protocols have been developed, offering improved efficiency, selectivity, and broader substrate scope.

Multi-Component Coupling Reactions Incorporating Amine Functionality

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains significant portions of all the reactants, offer a streamlined approach to complex molecules. mdpi.comnih.gov For the synthesis of secondary amines, a three-component reaction involving an aldehyde, an amine, and a reducing agent can be employed in a one-pot reductive amination process. rsc.org

Visible-light-mediated multi-component reactions have also emerged as a mild and efficient protocol for synthesizing secondary amines. rsc.orgresearchgate.net These reactions can involve the in situ generation of an imine from a primary amine and an aldehyde, which is then alkylated. rsc.org Photocatalytic hydrogen atom transfer strategies have also been utilized in multi-component reactions to synthesize α-branched secondary amines. acs.org

| Reaction Type | Components | Catalyst/Conditions | Product | Advantages |

| Reductive Amination | Aldehyde, Primary Amine, Reducing Agent | Heterogeneous catalysts (e.g., Ag/Al2O3), H2 | Secondary Amine | Atom-economical, environmentally attractive. rsc.org |

| Visible-Light-Mediated Alkylation | Benzaldehyde, Aniline, Alkyl Iodide | Mn2(CO)10 | Secondary Amine | Mild conditions, compatible with sensitive functional groups. rsc.orgresearchgate.net |

| Photocatalytic Hydrogen Atom Transfer | N-arylamine, Aldehyde, Hydrocarbon | Tetrabutylammonium decatungstate | α-Branched Secondary Amine | Generation of alkyl radicals for addition to iminium ions. acs.org |

Employment of Flow Chemistry Techniques for Enhanced Efficiency

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of secondary amines, including improved safety, scalability, and reaction control. vapourtec.comacs.org Continuous flow processes have been developed for the synthesis of secondary amines from alkyl mesylates and epoxides, affording products in good to excellent yields. vapourtec.comacs.org

Flow systems can also be used to overcome the incompatibility of certain reagents in batch processes, enabling complex biocatalytic cascades for amine synthesis. d-nb.info For instance, an oxidase can be used to generate a reactive carbonyl intermediate in situ, which is then passed through a packed-bed reactor containing an aminating biocatalyst to produce the desired amine. d-nb.info This technique allows for the sequential introduction of different reagents without cross-reactivity, enhancing the efficiency of multi-step syntheses. d-nb.info The practicality of flow technology has also been demonstrated in the deoxygenative photochemical alkylation of secondary amides to produce α-branched secondary amines. nih.gov

Strategic Use of Amine Protecting Groups in Synthesis

In more complex syntheses where this compound is an intermediate, the protection and subsequent deprotection of the secondary amine functionality is a critical step. This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used protecting groups for amines. researchgate.netmasterorganicchemistry.com

N-Protection with tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) Groups

The protection of a secondary amine like this compound as a carbamate (B1207046) derivative renders it less nucleophilic and stable to a range of reaction conditions.

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uksigmaaldrich.com The reaction is generally performed in the presence of a base. fishersci.co.uk Conditions are flexible, with solvents like methanol, water, tetrahydrofuran (THF), or acetonitrile being common. fishersci.co.ukwordpress.com For secondary amines, a base such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) is often used to facilitate the reaction. highfine.com

N-Cbz Protection: The benzyloxycarbonyl (Cbz or Z) group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). masterorganicchemistry.comtotal-synthesis.com The reaction is typically carried out under Schotten-Baumann conditions, which involve an organic base like pyridine (B92270) or triethylamine, or an inorganic base like sodium bicarbonate, in a suitable solvent such as dichloromethane (B109758). highfine.comtotal-synthesis.com An aqueous, catalyst-free method for Cbz protection has also been developed, highlighting a greener approach. ijacskros.com

Table 2: Typical Conditions for N-Protection of Secondary Amines

| Protecting Group | Reagent | Typical Conditions |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine, DMAP) in solvents like THF, CH₂Cl₂, or MeOH at room temperature. sigmaaldrich.comwordpress.comhighfine.com |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, pyridine, Et₃N) in CH₂Cl₂ or a biphasic system at 0°C to room temperature. highfine.comtotal-synthesis.com |

Selective Deprotection Methodologies

The ability to selectively remove a protecting group is as important as its introduction. The choice of deprotection method depends on the stability of other functional groups within the molecule.

Boc Deprotection: The Boc group is known for its lability under acidic conditions. fishersci.co.uk It is commonly removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol or dioxane. masterorganicchemistry.com However, for substrates sensitive to strong acids, milder and more selective methods have been developed.

Lewis Acids: Reagents such as zinc bromide (ZnBr₂) in dichloromethane can selectively deprotect secondary N-Boc groups while leaving primary N-Boc groups intact. tandfonline.com Iron(III) chloride (FeCl₃) has also been shown to be an effective and sustainable catalyst for Boc removal, even in the presence of a Cbz group. rsc.orgrsc.orgcsic.es

Thermal Deprotection: The Boc group can also be removed by heating, often in a high-boiling solvent or under continuous flow conditions at high temperatures. researchgate.netvapourtec.comacs.orgacsgcipr.org This method avoids the use of any acid or base, which can be advantageous for sensitive molecules. researchgate.netvapourtec.com

Cbz Deprotection: The most common and mildest method for Cbz group removal is catalytic hydrogenolysis. masterorganicchemistry.com This involves using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. highfine.com This method is highly selective and leaves most other functional groups untouched. Alternatively, strong acids like HBr in acetic acid or Lewis acids such as trimethylsilyl (B98337) iodide (TMSI) can also cleave the Cbz group, though these conditions are harsher. highfine.comresearchgate.net

The orthogonality of the Boc and Cbz groups is a key feature in synthetic strategy. For instance, the Boc group can be selectively cleaved with a catalyst like iron(III) chloride without affecting a Cbz group present in the same molecule, allowing for sequential functionalization. rsc.orgcsic.es

Table 3: Selected Deprotection Methods for Boc and Cbz Groups

| Protecting Group | Reagent/Method | Conditions | Selectivity/Notes |

|---|---|---|---|

| Boc | Trifluoroacetic Acid (TFA) | CH₂Cl₂, room temp | Standard, strong acid conditions. masterorganicchemistry.com |

| Iron(III) Chloride (FeCl₃) | Catalytic amount, CH₂Cl₂, room temp | Mild, sustainable, and selective over Cbz groups. rsc.orgcsic.es | |

| Thermal Cleavage | High temperature (e.g., >150°C) in various solvents or neat | Acid-free method, useful for sensitive substrates. vapourtec.comacs.orgacsgcipr.org | |

| Zinc Bromide (ZnBr₂) | CH₂Cl₂, room temp | Mild; selective for secondary over primary N-Boc groups. tandfonline.com | |

| Cbz | H₂ / Pd/C | MeOH or EtOH, room temp, atmospheric pressure | Most common and mildest method; highly selective. masterorganicchemistry.comhighfine.com |

| HBr in Acetic Acid | 0°C to room temp | Harsher, strong acid conditions. highfine.com | |

| Trimethylsilyl iodide (TMSI) | CH₂Cl₂ or CH₃CN | Alternative Lewis acid cleavage. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Methylbutyl Amine

Structural Influences on Amine Reactivity

Steric Hindrance Effects of the Tert-butyl Moiety on Nucleophilicity

Nucleophilicity describes the ability of an atom to donate its electron pair to an electron-deficient center. For amines, the lone pair of electrons on the nitrogen atom is responsible for this property. fiveable.me However, the reactivity of this lone pair is highly sensitive to the steric environment around the nitrogen. masterorganicchemistry.comlibretexts.org In tert-butyl(3-methylbutyl)amine, the tert-butyl group imposes significant steric hindrance, which physically obstructs the approach of the nitrogen's lone pair to an electrophile. libretexts.orgreddit.com

This crowding makes it difficult for the amine to participate in reactions that require a direct attack on an electrophilic carbon, such as in SN2 reactions. fiveable.mereddit.com Consequently, while amines are generally good nucleophiles, the nucleophilicity of this compound is considerably diminished compared to less hindered primary or secondary amines. fiveable.memasterorganicchemistry.com For example, the nucleophilicity of tert-butylamine (B42293) is roughly 1000 times lower than that of a typical primary amine like n-propylamine due to the steric bulk of the tert-butyl group. masterorganicchemistry.com A similar, pronounced reduction in nucleophilic strength is expected for this compound. This effect is a critical consideration in predicting the outcome of its reactions. libretexts.org

Table 1: Influence of Steric Hindrance on Amine Nucleophilicity

Comparison of Mayr nucleophilicity parameters (N) for amines with varying degrees of steric hindrance. Higher N values indicate greater nucleophilicity. Data illustrates the significant decrease in nucleophilicity with increased steric bulk around the nitrogen atom.

| Amine | Structure | Classification | Mayr Nucleophilicity Parameter (N) in Water masterorganicchemistry.com |

|---|---|---|---|

| n-Propylamine | CH₃CH₂CH₂NH₂ | Primary (Unhindered) | 13.3 |

| Isopropylamine | (CH₃)₂CHNH₂ | Primary (Moderately Hindered) | 12.0 |

| Tert-butylamine | (CH₃)₃CNH₂ | Primary (Highly Hindered) | 10.5 |

Electronic Effects of Alkyl Substituents on Basic Properties

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). chemistrystudent.comsavemyexams.com The two alkyl groups attached to the nitrogen in this compound—the tert-butyl and the 3-methylbutyl groups—play a crucial role in enhancing its basicity through an electronic mechanism known as the positive inductive effect (+I). libretexts.orglibretexts.org

Alkyl groups are electron-donating, meaning they push electron density towards the more electronegative nitrogen atom. chemistrystudent.comchemistrysteps.com This increased electron density on the nitrogen makes the lone pair more "available" and therefore more attractive to a proton. savemyexams.comlibretexts.org As a general trend, the basicity of amines increases with the number of attached alkyl groups. chemistrystudent.comchemistrysteps.com Therefore, secondary amines like this compound are typically stronger bases than primary amines and ammonia (B1221849). libretexts.orglibretexts.org While steric hindrance can affect basicity in solution due to solvation effects, the inductive effect of the two alkyl groups renders this compound a reasonably strong base. libretexts.org

Table 2: Basicity of Representative Amines

The pKₐ of the conjugate acid is used to quantify the basicity of an amine. A higher pKₐ value corresponds to a stronger base. The data shows the trend of increasing basicity from ammonia to primary and secondary amines due to the electron-donating inductive effect of alkyl groups.

| Compound | Structure | pKₐ of Conjugate Acid libretexts.org |

|---|---|---|

| Ammonia | NH₃ | 9.3 |

| Methylamine (Primary) | CH₃NH₂ | 10.6 |

| Dimethylamine (Secondary) | (CH₃)₂NH | 10.7 |

| Trimethylamine (Tertiary) | (CH₃)₃N | 9.8 |

Note: The basicity of tertiary amines in aqueous solution is slightly lower than secondary amines due to reduced stabilization of the protonated form by solvation.

Reaction Pathways and Kinetics

Nucleophilic Substitution Reactions Involving the Amine Nitrogen

Amines are common nucleophiles in substitution reactions, for instance, the alkylation of an amine with an alkyl halide. masterorganicchemistry.com However, for this compound, its utility in such reactions is severely limited by the steric hindrance discussed previously. libretexts.org In a typical SN2 reaction, the amine's nitrogen must attack the backside of a carbon atom to displace a leaving group. reddit.com The bulky tert-butyl and 3-methylbutyl groups create a congested environment around the nitrogen, making this approach extremely difficult and slowing the reaction rate significantly. fiveable.melibretexts.org

While the formation of a more substituted amine or a quaternary ammonium (B1175870) salt through alkylation is a possibility, the reaction would likely require forcing conditions, such as high temperatures and a large excess of a highly reactive, unhindered alkylating agent like methyl iodide. masterorganicchemistry.comlibretexts.org Even under these conditions, the reaction rate would be much slower than for less hindered secondary amines like diethylamine. masterorganicchemistry.com

Acid-Base Interactions and Salt Formation

As a typical amine, this compound readily acts as a Brønsted-Lowry base. savemyexams.com It reacts with various inorganic and organic acids in exothermic neutralization reactions to form the corresponding ammonium salts. whiterose.ac.uknoaa.gov For example, in the presence of an acid like hydrochloric acid (HCl), the lone pair on the nitrogen atom accepts a proton, forming tert-butyl(3-methylbutyl)ammonium chloride. This salt formation is a fundamental and predictable reaction pathway for this compound. whiterose.ac.uk Such acid-base reactions can be relevant in atmospheric chemistry, where amines can contribute to aerosol formation by reacting with acidic species like nitric acid. whiterose.ac.uk

Reaction Example: (CH₃)₃C-NH-CH₂CH₂CH(CH₃)₂ + HCl → [(CH₃)₃C-NH₂-CH₂CH₂CH(CH₃)₂]⁺Cl⁻

Oxidative Transformations of the Amine

Secondary amines can undergo oxidation at the nitrogen atom or the adjacent carbon atom, depending on the oxidizing agent and reaction conditions. youtube.comrsc.org The oxidation of this compound can lead to several products.

Common oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids can oxidize secondary amines to the corresponding dialkylhydroxylamines. youtube.comlibretexts.org

Reaction with H₂O₂: (CH₃)₃C-NH-CH₂CH₂CH(CH₃)₂ + H₂O₂ → (CH₃)₃C-N(OH)-CH₂CH₂CH(CH₃)₂ + H₂O

Alternatively, other oxidation methods can convert secondary amines into imines. researchgate.net For instance, oxidation with reagents like N-tert-butylphenylsulfinimidoyl chloride has been used to smoothly convert various secondary amines into their corresponding imines. researchgate.net The specific products of the oxidation of this compound would depend on the chosen oxidant and reaction protocol, highlighting the versatility of this reaction pathway. youtube.comrsc.org

Reductive Transformations of Amine Derivatives

This compound belongs to the class of unsymmetrical secondary amines. A primary and industrially significant method for the synthesis of such amines is the reductive amination of aldehydes. google.com This process involves the reaction of an aldehyde with a primary amine in the presence of hydrogen and a hydrogenation catalyst. google.com

Specifically, this compound can be prepared by the reductive amination of 3-methylbutanal (B7770604) (also known as isovaleraldehyde) with tert-butylamine. The reaction proceeds in the liquid phase, where the aldehyde and amine first react to form a Schiff base (imine) intermediate. This intermediate is then subsequently reduced by hydrogen in the presence of a catalyst, such as nickel, platinum, or palladium, to yield the final secondary amine product. This method is advantageous as it provides a direct route to unsymmetrical amines with specific alkyl groups determined by the choice of the starting aldehyde and primary amine. google.com

Atmospheric Chemical Processes (Inferred from Tert-butylamine Studies)

Direct experimental data on the atmospheric chemistry of this compound is limited. However, its atmospheric fate can be inferred from studies on tert-butylamine ((CH₃)₃CNH₂), a structurally related primary amine. whiterose.ac.ukacs.orgresearchgate.net Amines released into the atmosphere undergo photo-oxidation, leading to the formation of various degradation products, and can contribute to aerosol formation through acid-base reactions. whiterose.ac.uk The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH).

The reaction between tert-butylamine and hydroxyl radicals has been investigated through both quantum chemistry studies and laboratory experiments. whiterose.ac.ukacs.orgresearchgate.net The main reaction pathway is initiated by hydrogen abstraction from the amino (-NH₂) group by the •OH radical. acs.orgyork.ac.uk This is the dominant mechanism for alkylamines where the amino group is attached to a tertiary carbon. whiterose.ac.uk

Experimental measurements conducted in the EUPHORE photoreactor in Spain determined the rate of reaction between tert-butylamine and OH radicals. whiterose.ac.ukacs.orgresearchgate.net

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate Coefficient (k) | 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 305 ± 2 K and 1015 ± 1 hPa | whiterose.ac.ukacs.orgresearchgate.net |

In the presence of nitrogen oxides (NOx), the atmospheric degradation of tert-butylamine initiated by •OH radicals leads to a variety of products. whiterose.ac.ukacs.orgresearchgate.net The primary products are tert-butylnitramine and acetone. york.ac.uk

The formation pathway involves the initial amino radical, ((CH₃)₃CNH•), which reacts with NOx. Acetone is formed through the reaction of tert-butylnitrosamine or its isomer with OH radicals, which yields nitrous oxide (N₂O) and a tert-butyl radical ((CH₃)₃C•). whiterose.ac.ukacs.org This radical is then further converted to acetone and formaldehyde. acs.orgresearchgate.net

Minor degradation products have also been predicted and observed. whiterose.ac.ukacs.orgresearchgate.net

| Product | Classification | Source |

|---|---|---|

| Tert-butylnitramine ((CH₃)₃CNHNO₂) | Main Product | whiterose.ac.ukacs.org |

| Acetone | Main Product | whiterose.ac.ukacs.org |

| Formaldehyde | Minor Product | acs.orgresearchgate.net |

| 2-Methylpropene | Minor Product | acs.orgresearchgate.net |

| Acetamide | Minor Product | acs.orgresearchgate.net |

| Propan-2-imine | Minor Product | acs.orgresearchgate.net |

Furthermore, the degradation process is associated with significant particle formation, resulting from an acid-base reaction between the amine and photochemically produced nitric acid, forming low-volatility tert-butylaminium nitrate salt. whiterose.ac.ukacs.orgresearchgate.net

Catalytic Roles in Organic Transformations

This compound, as a sterically hindered secondary amine, is primarily valued in organic synthesis for its role as a non-nucleophilic base rather than as a direct catalyst for bond formation. Its bulky structure dictates its chemical reactivity, allowing it to function effectively as a proton scavenger in reactions where the nucleophilic character of a base would lead to undesirable side reactions.

Application as a Stoichiometric or Catalytic Base

Due to the significant steric hindrance provided by the tert-butyl and 3-methylbutyl (isoamyl) groups, the nitrogen lone pair of this compound is sterically inaccessible for nucleophilic attack on electrophilic centers. This property makes it an excellent choice as a non-nucleophilic base, similar in function to widely used bases like diisopropylethylamine (Hünig's base) or 2,2,6,6-tetramethylpiperidine.

It can be used in stoichiometric or catalytic amounts to deprotonate substrates and neutralize acids generated during a reaction without competing as a nucleophile. This is particularly useful in:

Elimination reactions (e.g., dehydrohalogenations): It can promote the formation of alkenes from alkyl halides by abstracting a proton, without significant substitution byproducts.

Enolate formation: It can be used to generate enolates from carbonyl compounds for subsequent alkylation or aldol reactions, where a non-nucleophilic base is crucial to prevent self-condensation or reaction with the alkylating agent.

Protecting group chemistry: It serves as an acid scavenger in reactions involving acid-sensitive functional groups, such as the introduction of silyl ethers.

Investigation of Steric and Electronic Factors in Catalytic Activity

The utility of this compound as a base is a direct consequence of its steric and electronic properties.

Steric Factors: The defining feature of this amine is its substantial steric bulk. The tert-butyl group is exceptionally large, and the 3-methylbutyl group further contributes to the crowding around the nitrogen atom. This steric hindrance is the primary factor that suppresses its nucleophilicity. Computational tools, such as the percentage of buried volume (%VBur), are used to quantify the steric environment around the nitrogen atom, which directly correlates with its reactivity and ability to act as a non-nucleophilic base. nih.govmdpi.com For highly hindered amines, the nitrogen atom can even deviate from standard sp³ hybridization towards a more planar geometry to alleviate steric strain. nih.gov

Electronic Factors: The two alkyl groups (tert-butyl and 3-methylbutyl) are electron-donating through an inductive effect (+I). This donation of electron density to the nitrogen atom increases its electron richness, making it a stronger base (i.e., more readily available to accept a proton) compared to less substituted amines. Therefore, there is a balance between high basicity (an electronic effect) and low nucleophilicity (a steric effect). This combination allows the amine to be an effective proton acceptor while remaining a poor nucleophile, which is a highly desirable characteristic for a base in many organic transformations.

Interaction with Polymerization Processes

Currently, there is a lack of specific research data detailing the direct interaction of this compound with polymerization processes.

Solvent Effects on Reaction Outcomes and Rates

Derivatives and Analogues of Tert Butyl 3 Methylbutyl Amine

Synthesis of Structurally Modified Tert-butyl(3-methylbutyl)amine Derivatives

The modification of the this compound structure can be achieved through several classical and modern synthetic reactions. General reactions applicable to secondary amines can be employed to generate a library of derivatives. These methods include oxidation of the amine group, reduction to other functional groups, and substitution reactions.

A primary route for creating analogues is through reductive amination, where a primary amine can be reacted with a ketone or aldehyde. nih.gov For instance, analogues of this compound could be synthesized by reacting tert-butylamine (B42293) with 3-methylbutanal (B7770604) (isovaleraldehyde) or by reacting isoamylamine (B31083) with pivaldehyde, followed by reduction of the resulting imine.

Further derivatization can be achieved by modifying the hydrocarbon backbone, although this typically requires a de novo synthesis starting from different precursors rather than a direct modification of the parent amine.

Chiral Analogues and Enantioselective Synthesis

The development of chiral analogues of this compound is of significant interest, as chirality is a key feature in many biologically active molecules. yale.edunih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can be a challenging task. yale.edu

The chiral center in analogues of this compound is located at the carbon atom bonded to the nitrogen. Achieving stereoselectivity at this center is paramount. One effective strategy involves the asymmetric synthesis of α-amino phosphonates. For example, diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate can be synthesized starting from isovaleraldehyde (B47997) and a chiral amine, (R)-(−)-1-amino-1-phenyl-2-methoxyethane, which acts as a chiral auxiliary. orgsyn.org The process involves the formation of an intermediate imine, followed by the addition of diethyl phosphite (B83602) and subsequent hydrogenolysis to remove the auxiliary, yielding the chiral aminophosphonate. orgsyn.org

Another powerful method involves the use of chiral N-tert-butanesulfinyl imines. ua.es An imine is formed between isovaleraldehyde and an enantiopure tert-butanesulfinamide. The subsequent nucleophilic addition to the C=N bond is highly diastereoselective, controlled by the chiral sulfinyl group. ua.eswikipedia.org Removal of the sulfinyl group then yields the desired chiral primary amine corresponding to the 3-methylbutyl fragment.

A Matteson rearrangement reaction has also been reported for the stereoselective synthesis of related chiral boronic esters, which are precursors to chiral amines. google.com This reaction creates a chiral chloroborate with high stereoselectivity, which can then undergo nucleophilic substitution with an amino group. google.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For amine synthesis, one of the most versatile and widely used chiral auxiliaries is tert-butanesulfinamide, developed by Ellman. yale.eduwikipedia.org It reacts with aldehydes or ketones to form N-tert-butanesulfinyl imines. These intermediates are activated towards nucleophilic addition, and the bulky, chiral tert-butanesulfinyl group directs the nucleophile to one face of the imine, resulting in high diastereoselectivity. wikipedia.orgcas.cn The auxiliary can be easily cleaved under acidic conditions to reveal the chiral primary amine. wikipedia.org

In addition to stoichiometric auxiliaries, asymmetric catalysis offers an efficient route to chiral amines. Iridium catalysts, when combined with chiral amino alcohols as co-catalysts, have been shown to be highly effective for the asymmetric reductive amination of ketones, providing access to a wide range of optically active amines under mild conditions. kanto.co.jp The combination of the specific catalyst and the chiral ligand is crucial for achieving high stereoselectivity. kanto.co.jp

Table 1: Strategies for Enantioselective Amine Synthesis

| Method | Key Reagent/Catalyst | Description | Reference |

|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide (Ellman's Auxiliary) | Condensation with an aldehyde (e.g., isovaleraldehyde) forms a chiral sulfinylimine, which undergoes diastereoselective nucleophilic addition. The auxiliary is subsequently removed. | yale.eduwikipedia.orgcas.cn |

| Chiral Auxiliary | (R)-(−)-1-Amino-1-phenyl-2-methoxyethane | Forms a chiral imine with an aldehyde, to which a nucleophile (e.g., diethyl phosphite) adds diastereoselectively. The auxiliary is removed by hydrogenolysis. | orgsyn.org |

| Asymmetric Catalysis | Iridium Catalyst + Chiral Amino Alcohol | Catalyzes the asymmetric reductive amination of ketones, enabling one-pot synthesis of chiral amines with high stereoselectivity under mild conditions. | kanto.co.jp |

Formation of Tertiary Amine Derivatives (e.g., N-alkylated analogues)

This compound is a secondary amine and can be converted into various tertiary amines through N-alkylation. wikipedia.org This transformation is significant as the properties of tertiary amines differ from secondary amines, and this structural motif is present in many pharmaceuticals. uomustansiriyah.edu.iqcam.ac.uk

Common methods for N-alkylation include:

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent is a standard method for forming C-N bonds and can be used to add a second alkyl group to the nitrogen. nih.gov

Alkylation with Alkyl Halides : Direct reaction with alkyl halides is a classical approach. For example, reacting this compound with an alkyl halide like methyl iodide in the presence of a base would yield the corresponding N-methylated tertiary amine. However, this method can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. nih.gov

Transition Metal-Catalyzed N-Alkylation : More modern and efficient methods utilize transition metal catalysts. Ruthenium complexes, for example, can catalyze the N-alkylation of secondary amines using alcohols as the alkylating agents, releasing water as the only byproduct. organic-chemistry.org Bimetallic nanoparticles, such as Cu-Zr, have also been employed to catalyze the N-methylation of amines using dimethyl carbonate (DMC) as a green methylating agent. nih.gov

The synthesis of α-tertiary amines, which have a fully substituted carbon atom adjacent to the nitrogen, represents a more complex challenge but can be achieved using visible-light-mediated multicomponent reactions. cam.ac.uk

Carbamic Acid and Amide Derivatives

The nitrogen atom in this compound can be readily converted into carbamate (B1207046) and amide functionalities. These derivatives are of particular importance in medicinal chemistry and peptide synthesis.

Carbamic acid derivatives (carbamates) are often used as protecting groups for amines. The tert-butoxycarbonyl (Boc) group is a common example, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347). google.com An example is the compound [1-(3-Methyl-butyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, where a related amine structure is functionalized as a Boc-carbamate. cymitquimica.com Carbamates are also structural motifs in their own right in various bioactive molecules. cymitquimica.com

Amide derivatives are formed by reacting the amine with a carboxylic acid or its activated derivative (like an acid chloride or ester). The synthesis of N-Acetyl-amino acid-tert-butylamides demonstrates the coupling of a hindered amine with amino acids to form amide bonds. nih.gov The structural analogue (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide, a derivative of leucine (B10760876), incorporates both a carbamate and a specialized amide (Weinreb amide), showcasing the chemical versatility of such scaffolds. medchemexpress.commedchemexpress.com

Table 2: Representative Carbamic Acid and Amide Derivatives

| Derivative Type | Example Compound Name | Key Structural Features | Reference |

|---|---|---|---|

| Carbamate | [1-(3-Methyl-butyl)-piperidin-4-yl]-carbamic acid tert-butyl ester | Contains a 3-methylbutyl group on a piperidine (B6355638) nitrogen and a Boc-protected amine. | cymitquimica.com |

| Carbamate | Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester | A chiral 3-methylbutylamine backbone with a Boc-protected primary amine. | |

| Amide | (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide | A leucine derivative featuring a Weinreb amide and a Boc-protected amine. | medchemexpress.commedchemexpress.com |

| Amide/Peptide | tert-Butyl ((2S,3S)-1-(((S)-1-cyano-3-methylbutyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate | A dipeptide-like structure containing the 3-methylbutyl group, an amide bond, and a carbamate. | bldpharm.com |

Incorporation into Heterocyclic Ring Systems

The amine functionality of this compound and its precursors serves as a valuable handle for the construction of nitrogen-containing heterocyclic rings. uomustansiriyah.edu.iq These ring systems are ubiquitous in pharmaceuticals and agrochemicals.

A direct example is the synthesis of 3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. This bicyclic heterocycle is formed through the condensation of 3-methylpyridine (B133936) with 3-methylbutylamine.

More complex heterocyclic systems can also be accessed. Starting from chiral β-nitroamine derivatives containing the N-tert-butanesulfinyl-3-methylbutylamine structure, subsequent reduction and cyclization steps can yield substituted 2-pyrrolidones and even more complex spirocyclic systems like 1,7-diazaspiro[4.5]decane-2,8-diones. ua.es The synthesis of various pyrazole (B372694) derivatives often involves amine precursors that are later incorporated into the final heterocyclic ring. evitachem.com Similarly, the 3-methylbutyl group has been incorporated into 1,3-thiazine heterocycles via an ester linkage, demonstrating another strategy for integrating this alkyl fragment into cyclic structures. units.it

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of Tert-butyl(3-methylbutyl)amine. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atom-to-atom connectivity can be established. nih.gov

One-dimensional NMR provides fundamental information about the different types of protons and carbons in the molecule and their immediate electronic environments.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two alkyl groups attached to the nitrogen atom. The tert-butyl group would produce a sharp singlet integrating to nine protons. The 3-methylbutyl group would exhibit more complex signals: a doublet for the six equivalent methyl protons at the terminus, a multiplet for the single methine (CH) proton, and two separate multiplets for the two methylene (B1212753) (CH₂) groups adjacent to the nitrogen and the methine group, respectively.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum would display all six unique carbon atoms in the molecule. The tert-butyl group would show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The 3-methylbutyl group would show four distinct signals corresponding to its two methyl, one methine, and two methylene carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) : This technique is crucial for differentiating between CH, CH₂, and CH₃ groups. nanalysis.com A series of DEPT experiments would confirm the carbon assignments. A DEPT-90 experiment would only show the methine (CH) carbon signal. nanalysis.com A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while the quaternary carbon of the tert-butyl group would be absent from all DEPT spectra. nanalysis.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Group | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 | DEPT-90 |

| tert-Butyl | -C(CH ₃)₃ | ~1.1-1.3 (singlet, 9H) | ~27-29 | Positive | Absent |

| -C (CH₃)₃ | - | ~50-52 | Absent | Absent | |

| 3-Methylbutyl | -NH-CH ₂- | ~2.4-2.6 (multiplet, 2H) | ~49-51 | Negative | Absent |

| -CH₂-CH ₂-CH- | ~1.4-1.6 (multiplet, 2H) | ~39-41 | Negative | Absent | |

| -CH₂-CH (CH₃)₂ | ~1.7-1.9 (multiplet, 1H) | ~25-27 | Positive | Positive | |

| -CH(CH ₃)₂ | ~0.9 (doublet, 6H) | ~22-23 | Positive | Absent | |

| Other | -NH - (if protonated) | Broad singlet | - | - | - |

Note: Predicted chemical shifts are estimates based on typical values for similar alkyl amines.

Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra. jfda-online.comrsc.org

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the 3-methylbutyl chain. It would show a clear correlation between the protons of the terminal methyl groups and the adjacent methine proton, as well as correlations between the protons of the two adjacent methylene groups. No correlations would be observed for the isolated singlet of the tert-butyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment, also known as HSQC, correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum, for instance, connecting the doublet at ~0.9 ppm to the methyl carbon signal at ~22-23 ppm. jfda-online.comscielo.br

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is critical for piecing together the entire molecular structure. jfda-online.comscielo.br Key correlations would include:

A correlation from the tert-butyl protons to the quaternary carbon and the nitrogen-adjacent methylene carbon of the 3-methylbutyl group.

Correlations from the protons on the nitrogen-adjacent methylene group to the quaternary carbon of the tert-butyl group.

Correlations within the 3-methylbutyl chain, confirming its linear connectivity.

Mass Spectrometry for Molecular Structure and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns upon ionization.

Collision-Induced Dissociation (CID) of the protonated molecular ion ([M+H]⁺) is a powerful method to distinguish between structural isomers. cdnsciencepub.com The fragmentation of protonated amines is highly dependent on the structure of the alkyl groups. cdnsciencepub.com For this compound, the protonated ion would undergo characteristic fragmentations upon collision with an inert gas. koreascience.kr

Key fragmentation pathways would include:

Alpha-cleavage : Cleavage of the C-C bond alpha to the nitrogen atom is a dominant pathway for amines. For the tert-butyl group, this would lead to the loss of a methyl radical and formation of a highly stable iminium ion. A major fragment observed would be at m/z 58, corresponding to the [(CH₃)₂C=NH₂]⁺ ion, which is a characteristic fragment for tert-butylamines. pearson.com

Loss of Neutral Olefins : The expulsion of a neutral alkene from the protonated parent ion is another common pathway. cdnsciencepub.com This could involve the loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group or the loss of isopentene (C₅H₁₀) from the 3-methylbutyl group.

The specific masses and relative abundances of these fragment ions create a unique fingerprint that allows for the confident differentiation of this compound from other C₉H₂₁N isomers, such as tripropylamine (B89841) or N,N-dimethylheptylamine. cdnsciencepub.com

Table 2: Predicted Key Fragments in the CID Mass Spectrum of Protonated this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 144 | [M+H]⁺ | Protonated Molecular Ion |

| 88 | [M+H - C₄H₈]⁺ | Loss of isobutylene |

| 74 | [M+H - C₅H₁₀]⁺ | Loss of isopentene |

| 58 | [(CH₃)₂C=NH₂]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Fast Atom Bombardment (FAB) is a soft ionization technique particularly useful for analyzing non-volatile compounds, often within a complex mixture. wikipedia.org The sample is dissolved in a liquid matrix, such as glycerol, and bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). wikipedia.org

This process typically produces an abundant protonated molecular ion, [M+H]⁺, with minimal fragmentation. wikipedia.org For this compound, FAB-MS would be effective in determining its molecular weight (143.26 u) by showing a clear signal at m/z 144 in the positive ion mode. nih.govnih.gov Its utility shines in situations where the amine is part of a mixture, as it can selectively ionize the non-volatile components, allowing for their identification without extensive prior purification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies.

For this compound, the IR spectrum would be characterized by the following features:

Absence of N-H Stretch : As a tertiary amine, the most significant diagnostic feature is the lack of an N-H stretching absorption band, which typically appears in the 3200-3500 cm⁻¹ region for primary and secondary amines. wpmucdn.com

C-H Stretching : Strong, sharp absorption bands will be present just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹), corresponding to the C-H stretching vibrations of the numerous sp³-hybridized methyl and methylene groups. wpmucdn.com

C-H Bending : Characteristic C-H bending (deformation) vibrations for the tert-butyl group are expected around 1395 cm⁻¹ and 1365 cm⁻¹. The split peak from the gem-dimethyl group at the end of the 3-methylbutyl chain would also appear in this region.

C-N Stretching : The C-N stretching vibration for aliphatic amines typically appears in the fingerprint region, between 1250 and 1020 cm⁻¹. This absorption is often of medium to weak intensity and can be coupled with other vibrations, making it less diagnostically definitive than the other mentioned bands. wpmucdn.com

Chromatographic Methods for Purity Assessment and Separation (GC, HPLC)

Chromatographic techniques are indispensable for the purity assessment and separation of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer robust methods for analyzing this sterically hindered secondary amine, though each presents unique considerations. Due to the compound's polarity and basicity, direct analysis can be challenging, often necessitating derivatization to improve peak shape, resolution, and detector response.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of amines like this compound can be problematic due to their polarity, which often leads to peak tailing and poor reproducibility. This is caused by the interaction of the basic amine group with acidic sites on the GC column and inlet system. vt.educhromatographyonline.com To overcome these issues, several strategies are employed, including the use of specialized base-deactivated columns or, more commonly, chemical derivatization. vt.edumdpi.com

Derivatization converts the polar amine into a less polar, more volatile derivative, resulting in improved chromatographic performance with symmetrical peaks. mdpi.comresearchgate.net Common derivatization reactions for secondary amines include acylation, silylation, and the formation of carbamates or phosphonamides. researchgate.net For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) produces stable, volatile derivatives suitable for GC analysis, often with enhanced sensitivity when using an electron capture detector (ECD). researchgate.net Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are also effective in reducing the polarity of the amine. vt.edu

For purity assessment and separation of this compound, a GC-Mass Spectrometry (GC-MS) method would be highly effective, providing both chromatographic separation and structural confirmation. researchgate.netnih.gov Based on methods for structurally similar bulky amines, a hypothetical GC-MS method for this compound is detailed below.

Illustrative GC-MS Parameters for this compound Analysis:

| Parameter | Suggested Condition | Rationale |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, relatively non-polar column suitable for a wide range of analytes. Base-deactivated versions are preferred for underivatized amines. |

| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |

| Flow Rate | 1.0 mL/min (constant flow) | Provides a good balance between analysis time and separation efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program to separate potential impurities with different boiling points. |

| Derivatization | Acylation with Trifluoroacetic Anhydride (TFAA) | Creates a volatile, stable derivative with excellent chromatographic properties and a characteristic mass spectrum. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching. |

| MS Source Temp. | 230 °C | Standard source temperature. |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Scan Range | m/z 40-450 | Covers the expected mass range of the derivatized analyte and potential fragments. |

This table is generated based on established GC methods for similar amine compounds and represents a scientifically plausible approach. researchgate.netcdc.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile alternative for the analysis of this compound, particularly for non-volatile impurities or when thermal degradation is a concern. The primary challenge in HPLC is the lack of a strong chromophore in the molecule, which makes detection by UV-Vis spectrophotometry at standard wavelengths (e.g., >220 nm) difficult. researchgate.net Therefore, pre-column or post-column derivatization is often required to attach a UV-active or fluorescent tag to the amine. researchgate.netresearchgate.net

Common derivatizing agents for amines in HPLC include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netresearchgate.net These reagents react with the secondary amine to form highly fluorescent or UV-absorbent derivatives, enabling sensitive detection.

For the separation, reversed-phase (RP) chromatography is the most common mode. A C18 or C8 column can be used with a mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) gradient with an aqueous buffer. The pH of the mobile phase is a critical parameter for controlling the retention of basic compounds like amines. Operating at a mid-range pH can suppress the ionization of residual silanols on the column, reducing peak tailing. Alternatively, adding an ion-pairing reagent to the mobile phase can improve peak shape and retention.

Illustrative HPLC Parameters for Purity Analysis of Derivatized this compound:

| Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column providing good resolution for a wide range of organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure consistent protonation of the amine and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |

| Gradient | 10% B to 90% B over 20 minutes | A typical gradient to elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Derivatization | Pre-column with 9-fluorenylmethyl chloroformate (FMOC-Cl) | Creates a highly fluorescent derivative, allowing for sensitive detection. researchgate.net |

| Detector | Fluorescence Detector (FLD) | Ex: ~265 nm, Em: ~315 nm (typical for FMOC derivatives). |

| Injection Volume | 10 µL | A standard injection volume. |

This table is generated based on established HPLC methods for amine analysis and represents a scientifically plausible approach. researchgate.netmdpi.com

The choice between GC and HPLC depends on the specific requirements of the analysis. GC-MS is often preferred for its high resolving power and the definitive identification provided by mass spectrometry, especially for volatile impurities. HPLC is advantageous for analyzing less volatile or thermally labile impurities and can offer very high sensitivity when coupled with fluorescence detection after derivatization. Both techniques are crucial for ensuring the purity and quality of this compound in research and industrial applications.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are fundamental to investigating the mechanisms of chemical reactions involving amines. ntnu.no For secondary amines such as tert-butyl(3-methylbutyl)amine, QM methods can elucidate pathways for reactions like N-alkylation, oxidation, or participation in catalytic cycles. rsc.orglu.se For instance, studies on the reaction of secondary amines with CO2 show that the formation of carbamic acid can be a single-step, concerted elementary reaction. acs.org Such computational investigations are crucial for understanding and optimizing industrial processes like CO2 capture. ntnu.no

A key aspect of mechanistic studies is the identification of transition states (TS) and the calculation of their associated activation energies (Ea). The transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For a molecule like this compound, with its bulky tert-butyl and isobutyl groups, calculating the activation energies for its various potential reactions allows chemists to predict which reaction pathways are kinetically favorable.

Computational methods, such as Density Functional Theory (DFT), are used to locate transition state geometries, which are characterized by having exactly one imaginary frequency in their vibrational analysis. acs.org The energy difference between the reactants and the transition state gives the activation energy. For example, in reactions of amines with CO2, high activation energy barriers (40–50 kcal/mol) for a 1:1 reaction suggest that the mechanism is unlikely to occur without assistance from other molecules like a solvent or another amine. acs.org

Molecular Modeling of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by the steric hindrance from its bulky tert-butyl and isobutyl groups, as well as the electronic properties of the nitrogen atom.

Steric Effects: The large alkyl groups physically obstruct the nitrogen's lone pair, which can hinder its ability to act as a nucleophile or a base. nih.govrsc.org Molecular modeling can quantify this steric hindrance using parameters like the Buried Volume (%VBur), which calculates the percentage of a sphere around the nitrogen atom that is occupied by its substituents. rsc.org This steric bulk is a critical factor in determining reaction rates and can even favor alternative reaction mechanisms. figshare.comacs.org

Electronic Effects: The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to ammonia (B1221849). However, this electronic effect is modulated by the steric factors. figshare.com DFT calculations can provide insights into electronic properties like charge distribution, molecular orbital energies (HOMO/LUMO), and chemical hardness, which correlate with the amine's reactivity. acs.org

Table 1: Theoretical Approaches to Modeling Amine Reactivity

| Computational Method | Focus of Study | Key Insights Provided | Relevance to this compound |

|---|---|---|---|

| Quantum Mechanics (DFT) | Reaction Mechanisms | Identification of transition states and calculation of activation energies. acs.orgacs.org | Predicts kinetically favorable reaction pathways. |

| Potential Energy Surface (PES) Exploration | Reaction Landscapes | Maps stable isomers, transition states, and reaction pathways. nih.gov | Reveals all possible chemical transformations. |

| Molecular Modeling (%VBur) | Steric Effects | Quantifies the steric hindrance around the nitrogen atom. rsc.org | Explains how bulkiness impacts nucleophilicity and basicity. |

| Continuum Solvation Models | Solvent Effects | Simulates the influence of the solvent on reaction energies and equilibria. acs.orguregina.ca | Provides a more realistic prediction of behavior in solution. |

Continuum Solvation Models for Simulating Solution-Phase Behavior

Reactions are most often carried out in a solvent, which can have a profound effect on reaction rates and equilibria. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational methods that simulate the bulk effect of a solvent without explicitly modeling each solvent molecule. acs.orguregina.ca These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

For an amine like this compound, these models are essential for accurately calculating properties like pKa values and solvation free energies. acs.orgacs.org They are particularly important when charged species, such as protonated amines or ionic transition states, are involved, as the polar solvent stabilizes these ions. uregina.canih.gov By combining quantum mechanical calculations with continuum solvation models, a more accurate picture of the amine's behavior in a specific solvent can be achieved. ntnu.noacs.org

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be used to confirm the structure of synthesized compounds. Methods like DFT can be used to calculate parameters that correlate with experimental spectra:

NMR Spectroscopy: Chemical shifts (δ) and coupling constants (J) can be calculated. These predictions are highly sensitive to the molecule's 3D structure, and a good match between calculated and experimental spectra provides strong evidence for the proposed structure. acs.org Graph neural networks are emerging as a rapid method to predict DFT-level descriptors, including those relevant to NMR. researchgate.netchemrxiv.org

Vibrational (IR & Raman) Spectroscopy: The vibrational frequencies and intensities can be calculated from a frequency analysis. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular vibrational modes of the molecule, such as N-H stretches or C-N bends.

For this compound, theoretical prediction of its ¹H and ¹³C NMR spectra, as well as its IR spectrum, would serve as a benchmark for comparison with experimental data, aiding in its unambiguous identification.

Applications in Advanced Chemical and Materials Science

Role as Intermediates in Complex Organic Synthesis

Amines are well-established as versatile building blocks in organic chemistry. Their utility often stems from the nucleophilicity of the nitrogen atom and the ability to introduce specific steric and electronic properties into a target molecule. For a compound like Tert-butyl(3-methylbutyl)amine, with its bulky tert-butyl and 3-methylbutyl groups, it could theoretically serve unique roles in complex syntheses.

Building Block for Multifunctional Molecular Architectures

In the synthesis of multifunctional molecular architectures, the strategic placement of bulky aliphatic groups can be used to control the three-dimensional structure and intermolecular interactions of the final product. The sterically hindered nature of this compound could make it a candidate for creating specific cavities or channels within a larger molecule, or for preventing undesirable aggregation. There is, however, no specific research available to confirm its use in this capacity.

Precursor for Specialty Chemicals and Reagents

Secondary amines are common precursors to a wide range of specialty chemicals and reagents. They can be converted into amides, enamines, and other nitrogen-containing functional groups. The specific combination of the tert-butyl and 3-methylbutyl groups in this compound could theoretically be leveraged to produce specialty chemicals with tailored solubility, thermal stability, or reactivity. Without dedicated studies on this compound, its role as a precursor remains hypothetical.

Polymer Chemistry and Polymer Modification

Hindered amines are known to play various roles in polymer science, from acting as stabilizers to being integral parts of the polymer structure. The potential applications of this compound in this field can be postulated but are not substantiated by current research findings.

Use as Polymerization Stabilizers

Large, sterically hindered amines can function as stabilizers in polymerization reactions. They can act as radical scavengers or light stabilizers, protecting the polymer from degradation during and after synthesis. The bulky nature of this compound suggests it could be effective in this role; however, no studies have been published that specifically investigate its efficacy as a polymerization stabilizer.

Integration into Polymer Backbones or Side Chains for Functional Materials

The incorporation of specific amine structures into polymer backbones or as side chains is a common strategy for creating functional materials. These functionalities can influence properties such as adhesion, dye-uptake, and pH-responsiveness. While the integration of various amines into polymers is a well-explored area, there is no available research detailing the incorporation of this compound for the development of functional materials.

Impact on Polymerization Kinetics and Material Properties

The presence of amines during polymerization can affect the reaction kinetics. They can act as catalysts, chain transfer agents, or modifiers of initiator efficiency. The steric and electronic properties of an amine will dictate its specific impact. For this compound, its significant steric bulk would be expected to have a pronounced effect on polymerization kinetics and the resulting material properties. However, a comprehensive search of the scientific literature did not yield any studies that have investigated these effects.

Catalysis and Reaction Additives

There is currently no available scientific literature detailing the use of this compound as a catalyst or reaction additive. The following sections provide a theoretical perspective on its potential, based on the known properties of similar amines.

Utility in Organocatalytic Systems

Sterically hindered secondary amines can play a role in various organocatalytic transformations. The bulky tert-butyl and 3-methylbutyl groups in this compound would create a sterically demanding environment around the nitrogen atom. This feature could potentially be exploited in reactions where stereoselectivity is crucial. For instance, in enamine catalysis, the steric hindrance of the amine can influence the facial selectivity of electrophilic attack on the enamine intermediate. However, without experimental data, its effectiveness as an organocatalyst remains speculative.

Design of Ligands for Metal-Mediated Transformations